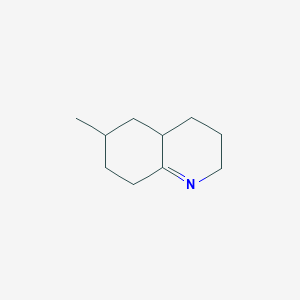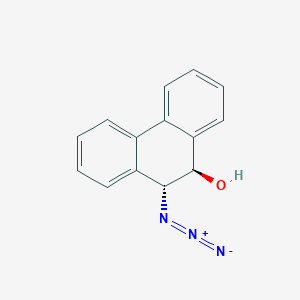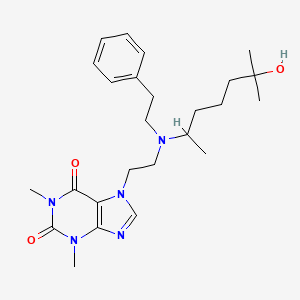
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-6-methyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by its unique structure, which includes a quinoline core with additional hydrogen atoms and a methyl group. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 2,3,4,4a,5,6,7,8-octahydro-6-methyl- typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This process results in the addition of hydrogen atoms to the quinoline ring, producing the desired octahydro derivative.
Industrial Production Methods
Industrial production of this compound often employs continuous flow hydrogenation reactors, which allow for efficient and scalable synthesis. The use of high-pressure hydrogen gas and robust catalysts ensures high yields and purity of the final product.
化学反应分析
Types of Reactions
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as Pd/C and hydrogen gas are used for reduction reactions.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
科学研究应用
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-6-methyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
Medicine: Quinoline derivatives are explored for their potential therapeutic properties, including antimalarial, antibacterial, and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of quinoline, 2,3,4,4a,5,6,7,8-octahydro-6-methyl- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes and disrupt cellular processes, leading to their therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure and different reactivity.
Isoquinoline: A structural isomer with distinct chemical properties.
Tetrahydroquinoline: A partially hydrogenated derivative with different applications.
Uniqueness
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-6-methyl- is unique due to its fully hydrogenated structure and the presence of a methyl group, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
属性
CAS 编号 |
52601-67-9 |
|---|---|
分子式 |
C10H17N |
分子量 |
151.25 g/mol |
IUPAC 名称 |
6-methyl-2,3,4,4a,5,6,7,8-octahydroquinoline |
InChI |
InChI=1S/C10H17N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h8-9H,2-7H2,1H3 |
InChI 键 |
VUXUGLGUMJKJLI-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=NCCCC2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)



![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)
propanedioate](/img/structure/B14648719.png)

![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
![Lithium, [(4-methoxyphenyl)ethynyl]-](/img/structure/B14648727.png)

![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)


